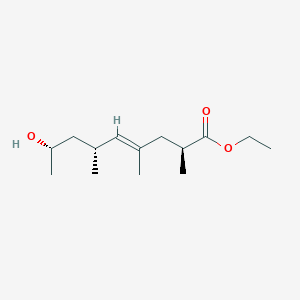
(2S,4E,6R,8S)-8-Hydroxy-2,4,6-trimethyl-4-nonenoic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate is a chemical compound with the molecular formula C12H22O3. It is known for its role as an intermediate in the synthesis of various biologically active molecules. This compound is characterized by its unique stereochemistry and the presence of multiple functional groups, making it a valuable building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate typically involves the use of specific starting materials and reagents. One common method involves the reaction of a suitable precursor with ethyl alcohol under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the double bond results in a saturated ester.
Wissenschaftliche Forschungsanwendungen
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is involved in the development of pharmaceuticals, particularly those targeting cancer and other diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate can be compared with other similar compounds, such as:
(E,2S,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid: This compound shares a similar structure but differs in its functional groups.
Ethyl (2S,4E,6R,8S)-8-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}-2,4,6-trimethyl-4-nonenoate: This compound has a similar carbon skeleton but contains additional substituents.
The uniqueness of ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
943858-34-2 |
|---|---|
Molekularformel |
C14H26O3 |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate |
InChI |
InChI=1S/C14H26O3/c1-6-17-14(16)12(4)8-10(2)7-11(3)9-13(5)15/h7,11-13,15H,6,8-9H2,1-5H3/b10-7+/t11-,12-,13-/m0/s1 |
InChI-Schlüssel |
ZHCKMPFULIYWCN-UINPNPHTSA-N |
SMILES |
CCOC(=O)C(C)CC(=CC(C)CC(C)O)C |
Isomerische SMILES |
CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)C[C@H](C)O)/C |
Kanonische SMILES |
CCOC(=O)C(C)CC(=CC(C)CC(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















